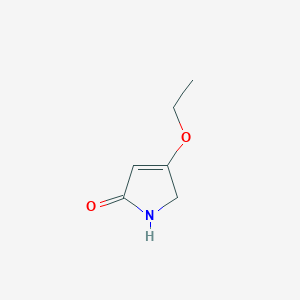![molecular formula C12H22BrNO3 B8561081 Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate](/img/structure/B8561081.png)
Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a bromine atom, a t-butoxycarbonylamino group, and a methyl group attached to a hexanone backbone. Its stereochemistry is specified by the (3S) configuration, indicating the spatial arrangement of its substituents.
Méthodes De Préparation
The synthesis of Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate typically involves multiple steps. One common method starts with the protection of the amino group using a t-butoxycarbonyl (Boc) group. The protected amino compound is then subjected to bromination, often using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Analyse Des Réactions Chimiques
Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Conversely, the compound can be oxidized to introduce additional functional groups.
Deprotection: The t-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Applications De Recherche Scientifique
Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting enzymes like dipeptidyl peptidase-IV (DPP-IV), which is relevant in diabetes treatment.
Biological Studies: The compound is used in the study of enzyme inhibitors and their mechanisms of action.
Industrial Chemistry: It is employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate involves its interaction with specific molecular targets. For instance, as a DPP-IV inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which in turn helps regulate blood glucose levels . The compound’s bromine and Boc groups play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds to Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate include:
(3S)-1-bromo-3-(t-butoxycarbonylamino)-4-phenylbutanoate: This compound has a phenyl group instead of a methyl group, which affects its reactivity and applications.
(3S)-1-bromo-3-(t-butoxycarbonylamino)-2-hydroxy-5-methylhexanoate: The presence of a hydroxy group introduces additional hydrogen bonding capabilities, influencing its chemical behavior.
Propriétés
Formule moléculaire |
C12H22BrNO3 |
|---|---|
Poids moléculaire |
308.21 g/mol |
Nom IUPAC |
tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate |
InChI |
InChI=1S/C12H22BrNO3/c1-8(2)6-9(10(15)7-13)14-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m0/s1 |
Clé InChI |
SUVXZTLARLVLOJ-VIFPVBQESA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)CBr)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(C(=O)CBr)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















